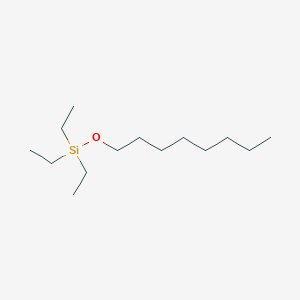

1-Triethylsilyloxyoctane

説明

1-Triethylsilyloxyoctane is an organosilicon compound featuring a triethylsilyl (TES) group (-Si(C₂H₅)₃) attached via an oxygen atom to the terminal carbon of an octane chain. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability compared to non-silylated analogs. Silyl ethers like this are often employed as protective groups in organic synthesis, intermediates for surface modification, or precursors for silicone-based materials.

特性

CAS番号 |

17957-36-7 |

|---|---|

分子式 |

C14H32OSi |

分子量 |

244.49 g/mol |

IUPAC名 |

triethyl(octoxy)silane |

InChI |

InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3 |

InChIキー |

IJXDEDZSOMNZCW-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCO[Si](CC)(CC)CC |

製品の起源 |

United States |

準備方法

1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:

Octanol+Triethylchlorosilane→1-Triethylsilyloxyoctane+Hydrochloric Acid

Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

化学反応の分析

1-Triethylsilyloxyoctane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.

Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .

科学的研究の応用

1-Triethylsilyloxyoctane has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for alcohols in organic synthesis.

Biology: This compound is used in the modification of biomolecules to enhance their stability and solubility.

Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.

作用機序

The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Silyl Groups

a. Trimethylsilyl (TMS) Ethers

- Example : 1-(Trimethylsiloxy)-1,3-butadiene (CAS 6651-43-0)

- The smaller trimethylsilyl group reduces steric hindrance compared to triethylsilyl, increasing reactivity in nucleophilic substitutions.

- Lower thermal stability due to weaker Si-O bonds in TMS ethers compared to TES analogs (inferred from general organosilicon chemistry).

b. Triethoxysilyl Ethers

- Example : Methyltriethoxysilane (CAS 2031-67-6)

- Ethoxy groups (-OCH₂CH₃) enhance hydrolytic stability, making triethoxysilyl derivatives more suitable for sol-gel processes and surface coatings.

- Bulkier substituents reduce volatility; methyltriethoxysilane has a higher boiling point (~143°C) compared to TES-octane derivatives (estimated lower volatility due to longer alkyl chain).

Fluorinated Silanes

- Example : 1H,1H,2H,2H-全氟辛基三甲氧基硅烷 (CAS 85857-16-5)

- Molecular Formula : C₁₁H₁₃F₁₃O₃Si

- Key Differences :

- Fluorinated chains impart extreme hydrophobicity and oleophobicity, making this compound superior for water-repellent coatings compared to non-fluorinated 1-triethylsilyloxyoctane .

- Higher chemical inertness due to C-F bonds, but increased environmental persistence concerns.

Aromatic Silyl Ethers

- Example : 1-Phenyl-1-trimethylsilyloxyethylene (CAS 31469-15-5)

- The phenyl group increases conjugation stability, making such compounds useful in enolate chemistry and polymer precursors.

- Reduced solubility in aliphatic solvents compared to aliphatic silyl ethers like 1-triethylsilyloxyoctane.

Data Table: Comparative Properties of Selected Silyl Ethers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。